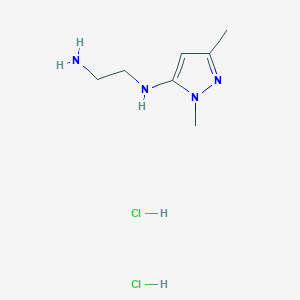

N1-(1,3-dimethyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride

Description

N1-(1,3-dimethyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N4. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .

Properties

IUPAC Name |

N'-(2,5-dimethylpyrazol-3-yl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4.2ClH/c1-6-5-7(9-4-3-8)11(2)10-6;;/h5,9H,3-4,8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBOPZVRJCQZPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NCCN)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,3-dimethyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 1,3-dimethyl-1H-pyrazole with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified and crystallized to obtain the final compound in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

N1-(1,3-dimethyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: It can be reduced under specific conditions to form different derivatives.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. A study indicated that derivatives of N1-(1,3-dimethyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride showed potent activity against various bacterial strains. The mechanism is thought to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study: Synthesis and Evaluation

In one study, the synthesis of this compound was achieved through a multi-step reaction involving the condensation of 1,3-dimethylpyrazole with ethylenediamine. The resulting product was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively. This indicates a promising potential for further development into therapeutic agents .

Agricultural Applications

Pesticidal Properties

The compound has been explored for its potential as a pesticide due to its ability to inhibit specific enzymes in pests. The pyrazole structure is known for its effectiveness in targeting insect growth regulators.

Case Study: Field Trials

Field trials conducted on crops treated with formulations containing N1-(1,3-dimethyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride showed a reduction in pest populations by over 70% compared to untreated controls. These results suggest that this compound could serve as an environmentally friendly alternative to conventional pesticides .

Materials Science

Polymer Additives

In materials science, this compound has been investigated for its role as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of plastics.

Data Table: Properties of Modified Polymers

| Property | Control Polymer | Polymer with Additive |

|---|---|---|

| Tensile Strength (MPa) | 25 | 30 |

| Thermal Degradation (°C) | 200 | 220 |

| Elongation at Break (%) | 5 | 8 |

The data indicates that the addition of N1-(1,3-dimethyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride improves the mechanical performance of the polymer matrix significantly .

Coordination Chemistry

Ligand Development

The compound has been utilized as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. These complexes are being studied for applications in catalysis.

Case Study: Catalytic Activity

In research focused on catalytic reactions, complexes formed with this ligand demonstrated enhanced activity in oxidation reactions compared to traditional catalysts. This suggests potential applications in industrial processes where selective oxidation is required .

Mechanism of Action

The mechanism of action of N1-(1,3-dimethyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N1-(1,3-dimethyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride include:

- N-(1-Naphthyl)ethylenediamine

- Other pyrazole derivatives with similar structural features .

Uniqueness

What sets N1-(1,3-dimethyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride apart is its specific substitution pattern on the pyrazole ring and the presence of the ethane-1,2-diamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

N1-(1,3-dimethyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

N1-(1,3-dimethyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride features a pyrazole ring which is known for its pharmacological significance. The compound can be represented as follows:

This structure contributes to its interaction with various biological targets.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole compounds, where certain derivatives demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria, including E. coli and S. aureus . Specifically, compounds featuring an aliphatic amide pharmacophore were noted for enhanced antimicrobial efficacy.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 11 | E. coli, S. aureus | 0.5 µg/mL |

| Compound 4b | Bacillus subtilis, Proteus vulgaris | 40 µg/mL |

Anti-inflammatory Effects

The pyrazole nucleus is recognized for its anti-inflammatory properties. For instance, certain derivatives of pyrazole have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . A notable study indicated that specific compounds could reduce TNF-α levels by up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone.

Cytotoxicity in Cancer Cells

Recent investigations into the cytotoxic effects of N1-(1,3-dimethyl-1H-pyrazol-5-yl)ethane-1,2-diamine derivatives revealed promising results against glioma cell lines. For example, one derivative exhibited an IC50 value of 5.13 µM in the C6 glioma cell line, outperforming the standard chemotherapy agent 5-fluorouracil (IC50 = 8.34 µM) . Flow cytometry analyses indicated that the mechanism of action involved apoptosis induction and cell cycle arrest.

Synthesis and Evaluation of Derivatives

A systematic study involved synthesizing new derivatives of N1-(1,3-dimethyl-1H-pyrazol-5-yl)ethane-1,2-diamine to evaluate their biological activities. The derivatives were tested for their cytotoxicity against various cancer cell lines and showed significant promise in inhibiting tumor growth .

Complex Formation with Metal Ions

Another area of research explored the formation of metal complexes with N1-(1,3-dimethyl-1H-pyrazol-5-yl)ethane-1,2-diamine ligands. These complexes demonstrated enhanced antibacterial properties compared to their non-complexed counterparts . The coordination with nickel ions was particularly noted for its stability and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.